Valdecoxib Exhibits 10-Fold Greater Potency for Recombinant Human COX-2 Compared to Celecoxib
Valdecoxib demonstrates significantly higher potency for recombinant human COX-2 compared to the first-generation coxib celecoxib. In a direct head-to-head comparison using recombinant human enzymes, the IC50 for valdecoxib was determined to be 0.005 µM, which is an order of magnitude lower (i.e., more potent) than the 0.05 µM measured for celecoxib [1]. This indicates that valdecoxib achieves the same degree of enzyme inhibition at a 10-fold lower concentration.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.005 µM |
| Comparator Or Baseline | Celecoxib: 0.05 µM |
| Quantified Difference | Valdecoxib is 10-fold more potent (lower IC50). |
| Conditions | Recombinant human COX-2 enzyme assay. |
Why This Matters
Higher potency allows for the use of lower drug concentrations in experiments, reducing the risk of off-target effects and conserving costly compound.
- [1] Gierse JK, Zhang Y, Hood WF, Walker MC, Trigg JS, Maziasz TJ, Koboldt CM, Muhammad JL, Zweifel BS, Masferrer JL, Isakson PC, Seibert K. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. J Pharmacol Exp Ther. 2005 Mar;312(3):1206-12. doi: 10.1124/jpet.104.076877. View Source
